beta-D-Glucose

Übersicht

Beschreibung

Hexopyranose is a hexose.

Hexose is a natural product found in Punica granatum, Prunus angustifolia, and Streptomyces griseus with data available.

Biologische Aktivität

β-D-Glucose, a monosaccharide and an essential carbohydrate, plays a pivotal role in various biological processes. This article explores its biological activities, mechanisms of action, and implications for health and disease management. The discussion includes data tables and case studies to provide a comprehensive overview.

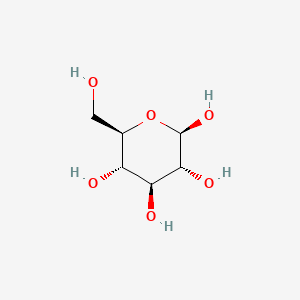

Structure and Properties

β-D-Glucose is one of the two anomers of D-glucose, the other being α-D-glucose. It exists predominantly in an open-chain form and a cyclic form (pyranose) in solution, with the equilibrium favoring the β-anomer at approximately 64% compared to 36% for α-D-glucose at room temperature .

1. Energy Metabolism

β-D-Glucose is a primary energy source for cells. It undergoes glycolysis to produce ATP, which is crucial for cellular functions. The conversion of glucose to pyruvate in glycolysis is a fundamental metabolic pathway that supports energy production.

2. Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of β-glucans, which are polysaccharides derived from β-D-glucose. These compounds enhance immune responses by activating macrophages, natural killer (NK) cells, and dendritic cells. For example, β-glucans have been shown to stimulate cytokine secretion and promote dendritic cell maturation, thereby regulating adaptive immune responses .

Table 1: Immunomodulatory Effects of β-Glucans Derived from β-D-Glucose

| Source | Immune Cells Activated | Key Effects |

|---|---|---|

| Yeast | Macrophages, NK cells | Enhanced phagocytosis |

| Oats | Dendritic cells | Increased cytokine production |

| Lentinan | T cells | Improved tumor immunity |

3. Antioxidant Properties

β-D-Glucose exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is vital in preventing cellular damage associated with various diseases, including cancer and cardiovascular diseases.

4. Role in Diabetes Management

Research indicates that β-D-glucose can influence insulin sensitivity and glucose metabolism. In clinical studies, patients with type 2 diabetes showed improved glycemic control when supplemented with β-glucans . The modulation of glucose levels can reduce the risk of complications associated with diabetes.

Case Study: Clinical Outcomes in Diabetes Management

In a study involving patients with type 2 diabetes, those who received β-glucan supplementation demonstrated a significant reduction in HbA1c levels over six months compared to the control group. The average decrease was reported as follows:

| Group | HbA1c Levels (Baseline) | HbA1c Levels (6 Months) | Change (%) |

|---|---|---|---|

| Control | 8.5% | 8.4% | -1.18 |

| Treatment | 8.6% | 7.5% | -12.79 |

The biological activities of β-D-glucose are mediated through several mechanisms:

- Receptor Interaction : β-glucans bind to specific receptors on immune cells (e.g., Dectin-1), triggering signaling pathways that enhance immune responses .

- Metabolic Regulation : By influencing insulin signaling pathways, β-D-glucose can improve glucose uptake and metabolism in peripheral tissues.

- Cytokine Modulation : The release of pro-inflammatory cytokines upon activation by β-glucans contributes to their immunomodulatory effects.

Wissenschaftliche Forschungsanwendungen

Biochemical and Nutraceutical Applications

Metabolic Effects

β-D-Glucose is integral to metabolic processes, influencing glycemic control and lipid metabolism. Its role in modulating the gut microbiome has garnered attention for its potential to improve gastrointestinal health and reduce cholesterol levels. Studies have indicated that β-glucans derived from β-D-Glucose can act as prebiotics, enhancing gut health by fostering beneficial microbiota .

Immunomodulatory Effects

The compound exhibits significant immunomodulatory properties. Research shows that β-D-Glucose can trigger various immune responses, which are beneficial in therapeutic contexts such as cancer treatment and wound healing . Its ability to enhance immune responses makes it a candidate for developing functional foods and nutraceuticals aimed at improving health outcomes.

Pharmaceutical Applications

Drug Development

β-D-Glucose is utilized in drug formulation as a stabilizing agent and excipient. Its ability to form complexes with various drugs enhances solubility and bioavailability. Additionally, β-D-Glucose derivatives are being explored for their potential in targeted drug delivery systems .

Diabetes Management

In diabetes research, β-D-Glucose is pivotal in understanding glucose metabolism and insulin response. Recent advancements have investigated the conversion of glucagon-producing cells into insulin-producing cells using monoclonal antibodies, showcasing a novel approach to diabetes treatment . This line of research emphasizes the importance of glucose regulation in managing diabetes effectively.

Industrial Applications

Food Industry

In the food sector, β-D-Glucose serves as a sweetener and thickening agent. Its properties allow for improved texture and stability in various food products. Moreover, it is used in fermentation processes to produce ethanol and other biofuels, highlighting its versatility as a renewable resource .

Cosmetic Industry

The moisturizing properties of β-D-Glucose make it an attractive ingredient in cosmetic formulations. It is incorporated into skin care products due to its soothing effects and ability to enhance skin hydration .

Case Studies

Eigenschaften

IUPAC Name |

6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858960 | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |

| Record name | Hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Allopyranose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC287045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC274237 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-galactose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.